molecular formula C13H17NO4 B8583359 N-(Phenoxycarbonyl)valine methyl ester

N-(Phenoxycarbonyl)valine methyl ester

Cat. No.: B8583359
M. Wt: 251.28 g/mol
InChI Key: HVZNBHBPOHUKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenoxycarbonyl)valine methyl ester is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-methyl-2-(phenoxycarbonylamino)butanoate

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)17-3)14-13(16)18-10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)

InChI Key

HVZNBHBPOHUKAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=CC=C1

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of N Phenoxycarbonyl Valine Methyl Ester

Chemical Transformations of the Phenoxycarbonyl Moiety

The phenoxycarbonyl group serves as a protective moiety for the amine function of the valine amino acid. Its chemical transformations are key to the strategic unmasking of the amine for further reactions.

Mechanisms of Cleavage and Deprotection

The removal of the N-phenoxycarbonyl group, a type of carbamate (B1207046), is a critical step in synthetic pathways. The cleavage of this group can be achieved under various conditions, each proceeding through distinct mechanistic routes. Generally, carbamate deprotection can occur under acidic, basic, or neutral conditions. daneshyari.com

Strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent, are commonly employed for the deprotection of carbamate groups. semanticscholar.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the phenoxy group and subsequent decarboxylation to yield the free amine.

Base-catalyzed hydrolysis of carbamates can also be employed for deprotection. rsc.org This process typically involves an elimination-addition mechanism (E1cB), where a strong base abstracts the proton from the nitrogen atom, leading to the formation of an isocyanate intermediate. rsc.org This intermediate is then trapped by a nucleophile, such as water or an alcohol.

Photocleavable protecting groups represent another strategy for deprotection under neutral conditions. thieme-connect.de Although not as common for the simple phenoxycarbonyl group, related carbamates can be designed to be light-sensitive. thieme-connect.de

The choice of deprotection method is critical to ensure the stability of other functional groups within the molecule. For instance, in the presence of acid-sensitive groups, milder deprotection strategies are necessary to avoid unwanted side reactions. reddit.com

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl carbon of the phenoxycarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to both its cleavage and its potential for functionalization. The rate and feasibility of nucleophilic attack are influenced by the nature of the nucleophile and the reaction conditions.

Stronger nucleophiles can directly attack the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can result in the displacement of the phenoxy group. The stability of the leaving group (phenoxide) plays a significant role in this process.

Theoretical studies on nucleophilic substitution reactions provide insights into the mechanistic pathways, which can range from concerted to stepwise processes involving intermediates like Meisenheimer complexes. researchgate.netresearchgate.net The specific mechanism is often dependent on the electronic properties of both the nucleophile and the carbamate. researchgate.net

Selective Functionalization Strategies

While the primary role of the phenoxycarbonyl group is protection, its inherent reactivity allows for selective functionalization. Carbamates can act as directing groups in various transformations, enabling reactions at specific positions on the aromatic ring or the alkyl chain. acs.org For example, carbamates can direct ortho-metalation, allowing for the introduction of substituents at the position adjacent to the carbamate linkage. nih.gov

Furthermore, the carbamate group itself can be transformed. Nickel-catalyzed amination of aryl carbamates demonstrates a method for converting the C-O bond of the carbamate into a C-N bond. nih.govrsc.org This type of cross-coupling reaction highlights the versatility of the carbamate functionality beyond its traditional role as a protecting group. rsc.org The regioselective functionalization of carbamate-substituted aromatic compounds can also be achieved using mixed lithium-magnesium amides. acs.org

Reactions Involving the Valine Methyl Ester Scaffold

The valine methyl ester portion of the molecule also presents opportunities for chemical modification. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups through reactions such as reduction or amidation. The esterification of the carboxylic acid group is a common strategy to prevent its participation in undesired side reactions.

The amino acid backbone itself can be involved in various transformations. For instance, the alpha-carbon can be a site for stereoselective reactions, although care must be taken to avoid racemization. The stability of the valine methyl ester hydrochloride salt enhances its utility in various reaction media.

The synthesis of L-valine methyl ester hydrochloride, a precursor to the title compound, can be achieved through methods such as reaction with thionyl chloride in methanol (B129727) or by using trimethylchlorosilane and methanol, which offers a milder alternative. google.comnih.gov

Detailed Mechanistic Pathways of Key Reactions

A deeper understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Intermediates

The formation and fate of reaction intermediates are central to the mechanistic understanding of the reactions of N-(phenoxycarbonyl)valine methyl ester. In base-catalyzed deprotection, the formation of an isocyanate intermediate is a key mechanistic feature. rsc.org Evidence for such intermediates can be obtained through trapping experiments. rsc.org

In the context of carbamate formation from amines and carbon dioxide, a zwitterionic intermediate is often proposed. nih.govresearchgate.net However, its lifetime may be transient, and the reaction could proceed through a more concerted pathway. researchgate.net Computational studies can provide valuable insights into the energetics and structures of these transient species. researchgate.net

In enzymatic reactions involving carbamates, mixed carbamic-phosphoric anhydride (B1165640) intermediates have been identified. nih.gov These intermediates are formed by the phosphorylation of the carbamate by ATP and are crucial for the subsequent chemical transformations catalyzed by the enzyme. nih.gov

The hydrolysis of carbamates can also be triggered by the coordination of metal ions, leading to the formation of metal-carbamato complexes as intermediates. nih.govrsc.org The study of these intermediates helps in understanding the role of metal catalysts in promoting carbamate cleavage. rsc.org

Kinetic and Thermodynamic Aspects of Reactivity

A comprehensive understanding of the reactivity of this compound necessitates a detailed examination of both the kinetic and thermodynamic parameters that govern its chemical transformations. Kinetic studies provide insights into the rates of reactions, whereas thermodynamic analyses reveal the energetics and spontaneity of these processes. While specific experimental data for this compound is not extensively available in publicly accessible literature, this section outlines the key kinetic and thermodynamic considerations pertinent to its reactivity, drawing upon established principles of physical organic chemistry and data from analogous systems.

Kinetic Profile

The kinetics of reactions involving this compound, such as its hydrolysis, aminolysis, or other nucleophilic acyl substitution reactions, would be characterized by rate constants (k), reaction orders, and activation parameters. The rate of a reaction is influenced by several factors including the nature of the reactants, temperature, solvent, and the presence of catalysts.

For instance, the rate of nucleophilic attack on the carbonyl carbon of the phenoxycarbonyl group is a critical aspect of its reactivity. The electronic properties of the phenoxy group can significantly influence this rate. The presence of electron-withdrawing or electron-donating substituents on the phenyl ring would alter the electrophilicity of the carbonyl carbon. For related N-acyl amino acids, studies have shown a linear relationship between the logarithms of acylation constants and Hammett constants, indicating that substituents on the phenoxide portion can predictably modulate reaction rates. researchgate.net

The activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are crucial for elucidating reaction mechanisms. These parameters are typically determined by studying the effect of temperature on the reaction rate. A hypothetical kinetic data table for a reaction of this compound is presented below to illustrate the type of information that would be sought in such an investigation.

Hypothetical Kinetic Data for a Reaction of this compound

Temperature (K)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
298k₁rowspan="3"Valuerowspan="3"
308k₂
318k₃

Note: This table is illustrative. Specific values for this compound are not available in the cited literature.

Thermodynamic Profile

The thermodynamic aspects of the reactivity of this compound are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for its reactions. These parameters determine the position of equilibrium and the spontaneity of a given transformation.

The Gibbs free energy change (ΔG) indicates whether a reaction is spontaneous (ΔG < 0), non-spontaneous (ΔG > 0), or at equilibrium (ΔG = 0). It is related to the enthalpy and entropy changes by the equation ΔG = ΔH - TΔS. The enthalpy change (ΔH) reflects the heat absorbed or released during a reaction, indicating whether it is endothermic or exothermic. The entropy change (ΔS) represents the change in the degree of disorder of the system.

For reactions such as the hydrolysis of the ester or carbamate functionalities in this compound, the thermodynamic parameters would provide insight into the stability of the reactant and products. For example, the fusion properties of N-acyl amino acids, which are structurally related, have been studied to understand their thermodynamic characteristics. It has been observed that for N-dodecanoyl L-amino acids, the enthalpy and entropy of fusion are larger for the optically active isomers compared to their racemic counterparts. researchgate.net

A hypothetical thermodynamic data table for a reaction of this compound is provided below to exemplify the relevant parameters.

Hypothetical Thermodynamic Data for a Reaction of this compound

ReactionΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Equilibrium Constant (Keq)
Hydrolysis of Methyl EsterValueValueValueValue
Hydrolysis of Phenoxycarbonyl GroupValueValueValueValue

Note: This table is for illustrative purposes. Specific values for this compound are not available in the cited literature.

Applications in Advanced Organic Synthesis

N-(Phenoxycarbonyl)valine Methyl Ester as a Chiral Building Block in Complex Molecule Construction

N-(Phenoxycarbonyl)-L-valine methyl ester is a highly valued chiral building block in the field of organic synthesis. Its structure is derived from the natural amino acid L-valine, providing a fixed stereocenter in the (S)-configuration. The utility of this compound in the construction of complex molecules stems from the presence of two key functional groups that are orthogonally protected: the amino group is protected as a phenoxycarbonyl carbamate (B1207046), and the carboxylic acid is protected as a methyl ester. ontosight.ai

This dual-protection strategy allows for the selective and sequential formation of bonds without compromising the integrity of the molecule's chiral center. The phenoxycarbonyl group serves as a stable protecting group for the nitrogen atom, preventing unwanted side reactions while facilitating controlled coupling reactions, particularly in peptide synthesis. ontosight.aichemimpex.com The methyl ester protects the carboxyl terminus, which can be selectively deprotected later in a synthetic sequence. Consequently, the compound serves as a reliable and predictable unit for incorporating the valine side chain—with its specific stereochemistry and steric bulk—into larger, multifunctional molecules.

Below is a table summarizing the key attributes of N-(Phenoxycarbonyl)-L-valine methyl ester as a chiral building block.

FeatureDescriptionRole in Synthesis
Chiral Core (S)-configuration derived from L-valineIntroduces a defined stereocenter into the target molecule.
Amino Protection N-Phenoxycarbonyl (PhOC) groupPrevents unwanted N-acylation; directs reactivity; suppresses racemization during coupling. ontosight.ai
Carboxyl Protection Methyl Ester (-OMe)Protects the carboxylic acid from participating in reactions until desired.
Side Chain Isopropyl groupProvides specific steric and hydrophobic properties to the target molecule.

Utility in Asymmetric Synthesis and Chiral Induction

The primary application of this compound in asymmetric synthesis is as a carrier of chirality. Rather than inducing chirality in a prochiral center of another molecule, its role is to be incorporated wholesale into a new molecular framework, thereby imparting its own inherent chirality onto the final product.

The core of this compound is the L-valine amino acid, which possesses a stereogenic center at its α-carbon with an (S)-configuration. This specific three-dimensional arrangement is crucial for the biological activity of many peptides and pharmaceutical compounds. In synthesis, chemists leverage this pre-existing and enantiomerically pure stereocenter. By using this compound as a starting material, a specific chiral center is introduced with complete control, bypassing the need for complex asymmetric reactions that might otherwise be required to set that stereocenter. This approach is fundamental to the "chiral pool" strategy in organic synthesis, where readily available chiral molecules from nature are used as starting materials.

Stereocontrol when using this building block refers to the preservation of its existing stereocenter during subsequent chemical transformations. A significant risk in peptide synthesis is the racemization of the α-carbon, particularly during the activation of the carboxyl group for coupling. The N-phenoxycarbonyl protecting group plays a critical role in mitigating this risk.

As a urethane-type protecting group, it helps to suppress the formation of oxazolone (B7731731) intermediates, which are known to facilitate racemization. This mechanism ensures that the valine unit is incorporated with high stereochemical fidelity. The table below illustrates a conceptual reaction step and highlights the importance of stereocontrol.

StepReactionReagentsStereochemical OutcomeImportance of Control
1 Amine Deprotection of Peptide AN/AN/AExposes nucleophile for next step.
2 Carboxyl Activation of Compound BCoupling Agent (e.g., DCC)Activation of C-terminusHigh risk of racemization without proper N-protection.
3 Peptide CouplingPeptide A + Activated Compound BFormation of Amide BondN-Phenoxycarbonyl group on Compound B suppresses racemization, ensuring the product maintains the original (S)-configuration.
4 Final ProductPeptide A-BHigh Diastereomeric PurityPreserves the intended stereochemistry required for biological activity.

This high degree of stereocontrol makes this compound a reliable component for building stereochemically complex molecules where the precise orientation of each atom is critical.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Protected amino acids like this compound are crucial intermediates in the pharmaceutical industry for the synthesis of a wide range of bioactive molecules. The valine structure is a common motif in many drugs, particularly antivirals and enzyme inhibitors.

For instance, the related compound N-(phenoxycarbonyl)-L-valine is known to be an intermediate in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS. pharmaffiliates.com Furthermore, it has been identified as an impurity in the influenza drug Oseltamivir Phosphate, suggesting that a valine derivative with similar N-protection is likely used in its manufacturing process. biosynth.com These examples underscore the compound's relevance as a precursor to complex pharmaceutical agents.

The principal strategy for incorporating this compound into larger molecules involves the formation of an amide (peptide) bond. The process typically follows a well-defined sequence:

Selective Deprotection : One of the two protecting groups on the building block is removed. For example, the methyl ester can be hydrolyzed to a free carboxylic acid using aqueous base, while the N-phenoxycarbonyl group remains intact.

Activation : The newly freed functional group (e.g., the carboxylic acid) is "activated" using a coupling reagent (such as N,N'-Dicyclohexylcarbodiimide - DCC, or others). This step converts the carboxylic acid into a more reactive species, poised for reaction.

Coupling : The activated building block is reacted with another molecule containing a complementary functional group (e.g., a free amine). This forms a stable amide bond, linking the valine unit to the growing molecular framework.

Further Steps : Following the coupling, the remaining protecting group (in this case, the N-phenoxycarbonyl group) can be removed to reveal a new reactive site for further elongation or modification, a key step in solid-phase peptide synthesis. ontosight.ai

This stepwise approach allows for the methodical and controlled construction of complex drug molecules, ensuring that the valine unit is added at the correct position and with the correct stereochemistry.

Development of Novel Synthetic Methodologies Employing the Compound

While this compound is a cornerstone of established synthetic methods, particularly in peptide and medicinal chemistry, it is not typically associated with the development of fundamentally new synthetic methodologies. Its value lies in its role as a reliable and predictable component within existing, highly optimized synthetic paradigms like solid-phase peptide synthesis (SPPS) and fragment-based drug discovery. ontosight.ai

Research involving such building blocks generally focuses on optimizing coupling conditions, exploring new protecting group strategies, or applying them to the synthesis of novel, complex target molecules rather than inventing new types of chemical reactions. The compound is thus best described as a workhorse of organic synthesis, enabling the efficient and stereocontrolled construction of molecules, rather than a tool for pioneering new reaction mechanisms.

Role in Peptide and Polypeptide Chemistry

N-(Phenoxycarbonyl)valine Methyl Ester in Peptide Bond Formation Strategies

The construction of peptides with a defined sequence requires the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bond. The N-phenoxycarbonyl group, a type of carbamate (B1207046), has proven to be a valuable tool in this context, particularly in managing the reactivity of the amino group of amino acids like valine.

In solution-phase peptide synthesis, protecting the α-amino group of an amino acid is crucial to direct the coupling reaction to the carboxyl group. bachem.commasterorganicchemistry.com Carbamate-based protecting groups, such as phenoxycarbonyl, are widely employed for this purpose. bachem.comencyclopedia.pub The N-phenoxycarbonyl group in this compound effectively shields the amino functionality of the valine residue, preventing it from acting as a nucleophile and participating in undesired side reactions. This protection allows for the selective activation of the carboxyl group (or in this case, the ester) for coupling with the free amino group of another amino acid or peptide chain. masterorganicchemistry.com

The stability of N-phenoxycarbonyl amino acids is a notable advantage over other protecting group strategies, such as those involving N-carboxyanhydrides (NCAs), which are highly sensitive to moisture and heat. researchgate.netrsc.org This enhanced stability simplifies handling and purification procedures during multi-step solution-phase synthesis. rsc.org The use of such carbamate protection facilitates a more controlled and predictable peptide synthesis process.

N-protected valine derivatives, including this compound, are key components in peptide coupling reactions. rsc.orgresearchgate.net The general strategy involves the activation of the carboxyl group of an N-protected amino acid, which then reacts with the free N-terminus of another amino acid or peptide to form a new peptide bond. While the provided compound is a methyl ester, the principle of using the N-phenoxycarbonyl group applies to the corresponding carboxylic acid in coupling reactions.

The coupling process itself can be mediated by various reagents that facilitate the formation of the amide bond. The N-phenoxycarbonyl group remains intact during this step, ensuring that the amino terminus of the valine derivative does not self-condense or react out of sequence. google.com After the successful coupling, the protecting group can be removed to allow for the next amino acid to be added to the growing peptide chain.

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, which can occur during the activation and coupling steps. peptide.comnih.gov Urethane-type protecting groups, including N-phenoxycarbonyl, are known to suppress racemization. psu.edu The electron-withdrawing nature of the phenoxycarbonyl group reduces the acidity of the α-proton, making it less susceptible to abstraction by base, which is a key step in the most common racemization pathway for N-acyl amino acids. psu.educreative-peptides.com By minimizing the risk of racemization, the use of N-phenoxycarbonyl protected valine ensures that the final peptide product retains the desired stereochemistry, which is critical for its biological activity. rsc.orgresearchgate.net

Polypeptide Synthesis via N-Phenoxycarbonyl Derivatives

N-Phenoxycarbonyl amino acid derivatives are not only useful for the stepwise synthesis of peptides but also serve as effective monomers for the synthesis of polypeptides through polycondensation reactions. encyclopedia.pub This approach offers an alternative to the more conventional ring-opening polymerization of N-carboxyanhydrides (NCAs). researchgate.net

The polycondensation of N-phenoxycarbonyl amino acid esters, such as this compound, typically proceeds with the elimination of phenol (B47542) and carbon dioxide upon heating, leading to the formation of the polypeptide chain. researchgate.netrsc.org This reaction can be initiated by a primary amine, which acts as a nucleophile to attack the carbonyl of the phenoxycarbonyl group, initiating the polymerization process. researchgate.net

A key advantage of this method is the ability to control the molecular weight of the resulting polypeptide. researchgate.net By varying the molar ratio of the monomer to the initiator, it is possible to produce polypeptides with predictable chain lengths and narrow molecular weight distributions. researchgate.net This level of control is crucial for tailoring the properties of the final polymeric material for specific applications. The reaction is generally carried out in a suitable solvent, such as N,N-dimethylacetamide (DMAc). researchgate.net

Table 1: Controlled Polymerization of N-Phenoxycarbonyl Amino Acid Derivatives

Monomer Initiator Monomer/Initiator Ratio Resulting Polypeptide Molecular Weight Control
N-Phenoxycarbonyl-L-alanine n-Butylamine Varied Poly-L-alanine Achieved
N-Phenoxycarbonyl-γ-benzyl-L-glutamate n-Hexylamine Varied Poly-γ-benzyl-L-glutamate Achieved
Nα,Nε-bis(phenoxycarbonyl)-L-lysine Primary Amine Varied Poly(Nε-phenoxycarbonyl-L-lysine) Achieved with additive

The polymerization of N-phenoxycarbonyl amino acid derivatives can proceed via a chain growth polycondensation mechanism. researchgate.net In this process, the initiator, typically a primary amine, adds to a monomer molecule to start the chain. The growing polymer chain has a reactive amino group at its terminus, which then attacks another monomer molecule, propagating the chain growth. researchgate.net This stepwise addition of monomer units to the growing chain is characteristic of a chain growth polymerization.

This strategy allows for the synthesis of well-defined polypeptides, including block copolypeptides. researchgate.net After the polymerization of the first monomer is complete, a second N-phenoxycarbonyl amino acid derivative can be added to the reaction mixture, which will then polymerize from the active end of the first polypeptide block, resulting in a block copolymer. researchgate.net The stability of the N-phenoxycarbonyl monomers is a significant asset in these sequential polymerization strategies. researchgate.netchinesechemsoc.org

Chemical Compounds Mentioned

Stereochemical Considerations and Enantiocontrol

Chirality and Stereogenic Centers within N-(Phenoxycarbonyl)valine Methyl Ester

This compound possesses a single stereogenic center located at the α-carbon (C2) of the original valine backbone. This tetrahedral carbon atom is bonded to four distinct substituents: a hydrogen atom, an isopropyl group, a methoxycarbonyl group, and a phenoxycarbonylamino group. The spatial arrangement of these groups around the α-carbon gives rise to two possible enantiomers: (S)-N-(Phenoxycarbonyl)valine methyl ester and (R)-N-(Phenoxycarbonyl)valine methyl ester.

The designation of the compound as being derived from L-valine inherently specifies the absolute configuration at this stereogenic center as (S), according to the Cahn-Ingold-Prelog priority rules. This is a direct consequence of its synthesis from the naturally occurring L-amino acid, which serves as a chiral precursor. The preservation of this stereocenter throughout the synthetic process is paramount to obtaining the enantiomerically pure product.

Stereochemical Feature Description
Chiral Center α-carbon (C2) of the valine residue
Absolute Configuration (from L-valine) (S)
Number of Stereoisomers 2 (enantiomers)

Assessment of Enantiomeric Excess and Diastereomeric Purity

The determination of enantiomeric excess (e.e.) is crucial to quantify the stereochemical purity of this compound. As this molecule contains a single chiral center, the primary concern is the presence of its (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with phenylcarbamates, are particularly effective for the resolution of N-protected amino acid esters. The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers, allowing for accurate quantification of the enantiomeric excess.

In instances where this compound is incorporated into a larger molecule with additional stereocenters, the assessment of diastereomeric purity becomes necessary. Diastereomers, unlike enantiomers, have different physical properties and can often be separated by standard chromatographic techniques such as silica (B1680970) gel column chromatography or achiral HPLC. The relative integration of signals in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio.

Table of Typical Chiral HPLC Parameters for N-Acyl Amino Acid Ester Enantiomeric Resolution:

Parameter Typical Value/Condition
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose phenylcarbamate)
Mobile Phase Hexane/Isopropanol mixtures
Detection UV-Vis
Flow Rate 0.5 - 1.5 mL/min

Advanced Strategies for Enantiodiscrimination in Analytical Contexts

Beyond routine chromatographic methods, advanced analytical strategies can be employed for the enantiodiscrimination of this compound. One such powerful technique is NMR spectroscopy in the presence of a chiral solvating agent (CSA). CSAs are optically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have distinct NMR spectra, resulting in the splitting of signals for corresponding protons in the two enantiomers.

The magnitude of the chemical shift difference (Δδ) between the signals of the diastereomeric complexes is a measure of the enantiodiscrimination. By integrating the separated signals, the enantiomeric ratio and thus the enantiomeric excess can be accurately determined. This method is particularly useful for rapid analysis and does not require the physical separation of the enantiomers.

Another advanced technique involves the use of chiral derivatizing agents (CDAs). In this approach, the enantiomeric mixture of the analyte is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers can then be readily distinguished and quantified by standard analytical techniques such as NMR or achiral chromatography.

Comparison of Enantiodiscrimination Techniques:

Technique Principle Advantages
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, accurate quantification.
NMR with CSA Formation of transient diastereomeric complexes.Rapid analysis, non-destructive.
NMR with CDA Covalent formation of stable diastereomers.Large signal separation, use of standard chromatography.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of N-(Phenoxycarbonyl)valine methyl ester. Through the analysis of ¹H, ¹³C, and advanced 2D NMR spectra, a detailed picture of the molecule's connectivity and spatial arrangement can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides crucial information about the chemical environment of protons within the this compound molecule. The expected ¹H NMR spectrum would exhibit characteristic signals corresponding to the valine and phenoxycarbonyl moieties.

Aromatic Protons: The protons on the phenyl ring of the phenoxycarbonyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The splitting pattern of these signals can provide information about the substitution pattern on the phenyl ring.

Valine Protons:

The α-proton (CH attached to the nitrogen and carbonyl group) is expected to resonate as a doublet of doublets, due to coupling with the adjacent NH proton and the β-proton. Its chemical shift would likely be in the range of δ 4.0-4.5 ppm.

The β-proton (CH of the isopropyl group) would appear as a multiplet, further downfield from the methyl groups.

The two diastereotopic methyl groups of the isopropyl moiety would likely show distinct signals, appearing as doublets in the upfield region of the spectrum (around δ 0.9-1.2 ppm).

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group (O-CH₃) is anticipated around δ 3.7 ppm.

Amide Proton: The N-H proton of the carbamate (B1207046) linkage would give rise to a signal that can be broad and its chemical shift is dependent on the solvent and concentration. It would likely appear between δ 5.0 and 8.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The expected chemical shifts for the different carbon atoms are:

Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the downfield region of the spectrum. The ester carbonyl (C=O) typically appears around δ 170-175 ppm, while the carbamate carbonyl (N-C=O) would be found at a slightly higher field, around δ 155-160 ppm.

Aromatic Carbons: The carbons of the phenyl ring will show signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.

Valine Carbons:

The α-carbon (CH) is expected to resonate around δ 58-62 ppm.

The β-carbon (CH) of the isopropyl group would appear in the range of δ 30-35 ppm.

The two non-equivalent methyl carbons of the isopropyl group would show signals in the upfield region, typically between δ 17 and 20 ppm.

Methyl Ester Carbon: The carbon of the methyl ester group (O-CH₃) is expected to have a chemical shift around δ 52-55 ppm.

Advanced 2D NMR Techniques for Complex Spectral Assignment and Enantiodiscrimination

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, confirming the connectivity within the valine side chain (e.g., correlation between the α-H, β-H, and methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which can be used to confirm the stereochemistry of the molecule.

Enantiodiscrimination: NMR can also be used for determining the enantiomeric purity of this compound. This is typically achieved by using chiral solvating agents or chiral derivatizing agents that induce chemical shift differences between the enantiomers, allowing for their quantification. researchgate.netresearchgate.net For instance, the use of chiral crown ethers has been demonstrated for the enantiodiscrimination of valine methyl ester hydrochloride. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be characterized by the following absorption bands:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Carbamate)3300-3500 (moderate, sharp)
C-H Stretch (Aromatic)3000-3100 (weak to moderate)
C-H Stretch (Aliphatic)2850-3000 (moderate to strong)
C=O Stretch (Ester)~1740-1760 (strong, sharp)
C=O Stretch (Carbamate)~1700-1730 (strong, sharp)
C=C Stretch (Aromatic)~1450-1600 (moderate, multiple bands)
C-O Stretch (Ester & Carbamate)1000-1300 (strong, multiple bands)

The presence of two distinct carbonyl absorption bands would be a key feature, confirming the presence of both the ester and the carbamate functionalities. The N-H stretching frequency can provide information about hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. The molecular formula is C₁₃H₁₇NO₄, corresponding to a molecular weight of 251.28 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as protonated molecules ([M+H]⁺) at m/z 252.1230, or as adducts with sodium ([M+Na]⁺) at m/z 274.1050 or potassium ([M+K]⁺).

The fragmentation pattern in MS/MS experiments can provide further structural confirmation. Common fragmentation pathways would involve the loss of the methoxycarbonyl group, cleavage of the carbamate bond, and fragmentation of the valine side chain.

Predicted Mass Spectrometry Data

Adduct m/z
[M+H]⁺ 252.12303
[M+Na]⁺ 274.10497
[M-H]⁻ 250.10847
[M+NH₄]⁺ 269.14957

Data obtained from prediction databases. uni.lu

Other Chromatographic and Spectroscopic Techniques for Purity and Identity Confirmation

To ensure the purity and confirm the identity of this compound, a combination of chromatographic and other spectroscopic techniques is utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The purity is determined by the peak area percentage of the main component.

Chiral HPLC: To determine the enantiomeric purity, chiral HPLC is the method of choice. Using a suitable chiral stationary phase, the two enantiomers can be separated and quantified.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) can also be used for purity assessment and identification.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the theoretical values calculated from the molecular formula (C₁₃H₁₇NO₄) to support the identity and purity of the compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions, including those involving amino acid derivatives. While specific DFT studies on the reaction mechanisms of N-(Phenoxycarbonyl)valine methyl ester are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems, such as the hydrolysis of α-amino acid esters and the ring-opening polymerization of N-carboxyanhydrides (NCAs). ekb.egfrontiersin.org

For a reaction involving this compound, DFT calculations would typically be employed to:

Map Potential Energy Surfaces: By calculating the energy of the system for various geometric arrangements of the reacting molecules, a potential energy surface can be constructed. This map helps in identifying the most likely reaction pathway.

Locate Transition States: Transition states are saddle points on the potential energy surface, representing the highest energy barrier along the reaction coordinate. DFT calculations can optimize the geometry of these transient structures.

Determine Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter for understanding reaction kinetics. For instance, in the base-catalyzed hydrolysis of α-amino acid esters, DFT has been used to calculate the activation barriers for the formation of tetrahedral intermediates. ekb.eg

Investigate Reaction Intermediates: DFT can be used to determine the structure and stability of any intermediates formed during the reaction.

A hypothetical DFT study on the aminolysis of this compound to form a peptide bond would involve modeling the nucleophilic attack of an amine on the ester carbonyl. The calculations would elucidate the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse. The influence of the N-phenoxycarbonyl protecting group on the reaction barrier could also be quantified.

Table 1: Representative Activation Energies from DFT Studies on Related Reactions

Reaction TypeReactantsMethodCalculated Activation Energy (kcal/mol)
Base Hydrolysis of Glycine Methyl Ester[Pd(TMPDA)(Gly-OMe)]2+ + OH-B3LYP/LANL2DZ12.5
Ring-Opening of Sarcosine-NCASar-NCA + primary amineDFT~15-20

Note: Data is illustrative and derived from studies on similar, not identical, compounds.

Molecular Modeling and Conformational Analysis of the Compound and its Intermediates

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical properties and reactivity. Molecular modeling techniques, particularly molecular dynamics (MD) simulations and conformational searches, are employed to explore the conformational landscape of such molecules.

The φ (phi) and ψ (psi) angles of the valine backbone.

The ω (omega) angle of the urethane (B1682113) bond.

The χ1 (chi1) angle of the valine side chain.

Dihedral angles associated with the phenoxycarbonyl group.

Studies on related N-protected amino acids, such as those with benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) groups, have shown that the urethane moiety has specific geometric preferences. nih.gov While the trans conformation of the urethane C-N bond is generally favored, the flexibility of the protecting group can influence the conformational preferences of the adjacent amino acid residue. nih.gov For this compound, computational energy calculations would likely show a preference for specific rotameric states of the valine side chain to minimize steric clashes with the bulky protecting group and the methyl ester.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents. researchgate.net By simulating the motions of the atoms over time, MD can reveal:

The most populated conformations in solution.

The patterns of intramolecular hydrogen bonding.

The interactions between the solute and solvent molecules.

For instance, MD simulations performed on N-Cbz-L-valine in methanol (B129727) have been used to analyze radial pair distribution functions and hydrogen bonding patterns, providing a detailed picture of the solvation structure. researchgate.net Similar simulations for this compound would help in understanding its behavior in solution, which is crucial for predicting its reactivity in different reaction media.

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

Computational methods are increasingly used to predict the outcome of chemical reactions, including their reactivity, selectivity (chemo-, regio-, and stereo-), and stereochemical outcomes. For reactions involving the chiral center of the valine residue in this compound, predicting stereoselectivity is of particular importance.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a qualitative approach used to predict the reactivity of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the sites most susceptible to nucleophilic and electrophilic attack. For this compound, the LUMO is likely to be centered on the carbonyl carbon of the methyl ester, indicating its susceptibility to nucleophilic attack. The HOMO may have contributions from the phenoxy group and the urethane linkage.

Machine Learning Approaches: In recent years, machine learning (ML) has emerged as a powerful tool for predicting the stereoselectivity of chemical reactions. nih.govresearchgate.netarxiv.orgarxiv.orgmpg.de These models are trained on large datasets of reactions with known outcomes and can learn complex relationships between molecular features and stereoselectivity. An ML model for predicting the stereochemical outcome of a reaction involving this compound would typically use a set of descriptors for the reactants, catalyst, and solvent. These descriptors can be derived from quantum mechanical calculations and represent steric and electronic properties. While developing a specific model for this compound would require a substantial amount of experimental data, existing models for similar transformations can provide valuable predictions.

Table 2: Factors Influencing Stereoselectivity in a Hypothetical Reaction

FactorDescriptionPotential Impact
Substrate Steric bulk of the valine side chain and the N-phenoxycarbonyl group.Can direct the approach of the nucleophile, favoring the formation of one stereoisomer.
Reagent Size and electronic properties of the attacking nucleophile or electrophile.A bulky reagent may exhibit higher stereodifferentiation.
Catalyst Chiral catalysts can create a chiral environment around the reaction center.Can lead to high enantiomeric or diastereomeric excess.
Solvent Polarity and hydrogen-bonding capability of the solvent.Can influence the stability of transition states and intermediates, thereby affecting the stereochemical pathway.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are instrumental in determining the electronic structure and predicting the spectroscopic properties of molecules. Methods like DFT and ab initio calculations can provide detailed information about the distribution of electrons and the energy levels within a molecule. rsc.orgbohrium.comuou.ac.inresearchgate.netresearchgate.net

Electronic Properties: Calculations on this compound can yield a variety of electronic properties, including:

Molecular Orbital Energies: The energies of the HOMO and LUMO are important for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Partial Atomic Charges: These indicate the distribution of electron density across the molecule, highlighting electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, which is useful for predicting intermolecular interactions.

Spectroscopic Properties: Quantum chemical calculations can simulate various types of spectra, which can be compared with experimental data to confirm the structure of the compound.

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their intensities, theoretical IR and Raman spectra can be generated. researchgate.net This allows for the assignment of experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. bohrium.comuou.ac.inresearchgate.net For this compound, electronic transitions would likely involve the phenyl ring and the carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical methods can predict the chemical shifts of ¹H and ¹³C nuclei, which can aid in the interpretation of experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for a Model Carbamate (B1207046)

PropertyCalculation MethodPredicted Value
C=O Stretch (Urethane)B3LYP/6-311++G(2d,p)~1720-1750 cm⁻¹
N-H StretchB3LYP/6-311++G(2d,p)~3300-3400 cm⁻¹
λmax (UV-Vis)TD-DFT~220-270 nm

Note: These are typical ranges for similar functional groups and would require specific calculations for this compound.

Future Research Directions and Emerging Paradigms for N Phenoxycarbonyl Valine Methyl Ester

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of N-protected amino acid esters, including N-(Phenoxycarbonyl)valine methyl ester, is undergoing a paradigm shift towards greater efficiency and sustainability. Future research is anticipated to focus on moving beyond traditional methods that often involve harsh conditions or generate significant waste.

One promising direction is the adoption of microwave-assisted organic synthesis (MAOS). Research has demonstrated that microwave irradiation can dramatically reduce reaction times for the esterification of N-protected amino acids from hours or days to mere minutes, often in solvent-free conditions and yielding highly pure products. researchgate.net Applying this technique to the synthesis of this compound could offer a greener, faster alternative to conventional heating methods.

Another key area of development involves the use of more benign and efficient reagents. For instance, the trimethylchlorosilane (TMSCl)/methanol (B129727) system has emerged as a convenient and effective method for the esterification of various amino acids at room temperature. mdpi.comnih.gov This approach avoids the tedious workup procedures and safety concerns associated with reagents like thionyl chloride. mdpi.comnih.gov Future studies will likely explore the optimization of such systems for producing this compound, aiming for high yields while minimizing environmental impact. The development of one-pot procedures that combine N-protection and esterification steps will also be a critical goal for improving process efficiency.

ParameterConventional MethodsEmerging Sustainable Methods
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation
Reaction Time Hours to daysMinutes researchgate.net
Reagents Thionyl chloride, strong acids (H₂SO₄) mdpi.comnih.govTrimethylchlorosilane (TMSCl) in methanol mdpi.comnih.gov
Conditions Often harsh, may require refluxRoom temperature or controlled microwave heating mdpi.comnih.gov
Waste Profile Higher waste generation, potential for hazardous byproductsReduced waste, more benign byproducts

Exploration of Novel Catalytic Transformations and Derivatizations

Future research will undoubtedly delve into new catalytic methods to transform and derivatize this compound, unlocking access to a wider array of complex molecules. The phenoxycarbonyl protecting group and the methyl ester functionality provide two distinct handles for selective chemical manipulation.

Modern cross-coupling reactions, such as those developed by Buchwald and Hartwig or the palladium-catalyzed coupling of thiol esters with organozinc reagents, offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Researchers are expected to investigate the application of these catalytic systems to this compound. For example, the ester group could potentially be converted to a thiol ester, which could then participate in palladium-catalyzed cross-coupling reactions to synthesize peptidyl ketones, a class of compounds with significant biological activity. nih.gov

Furthermore, the development of novel derivatizing agents continues to expand the analytical and synthetic toolkit. nih.govcreative-proteomics.com While agents like 2,4-Dinitrofluorobenzene (DNFB) and 9-Fluorenyl methyl chloroformate (FMOC-Cl) are well-established, newer reagents could be developed to react selectively with the N-(Phenoxycarbonyl) group or the ester for specific applications, such as fluorescent labeling or chiral analysis. creative-proteomics.com Asymmetric hydrogenation catalyzed by transition metal complexes is another area ripe for exploration, potentially allowing for the synthesis of novel, non-proteinogenic amino acid derivatives starting from an unsaturated precursor of this compound. researchgate.net

Expansion of its Role in Modular and Combinatorial Synthesis

This compound is well-positioned to become a more prominent building block in modular and combinatorial synthesis, strategies that are crucial for modern drug discovery and materials science. The phenoxycarbonyl group offers a distinct reactivity profile compared to the more common Boc and Fmoc protecting groups, which could be exploited in orthogonal protection schemes. nih.gov

In combinatorial chemistry, the goal is to rapidly generate large libraries of related compounds for screening. nih.govresearchgate.net The stability and defined stereochemistry of this compound make it an ideal scaffold. Future research could see its incorporation into multi-component reactions, where three or more reactants combine in a single step to produce complex molecules. This approach, often facilitated by solid-phase synthesis, allows for the efficient creation of diverse molecular libraries. researchgate.net The unique electronic and steric properties of the valine side chain combined with the phenoxycarbonyl protecting group can be used to systematically vary the physicochemical properties of the resulting library members.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The evolution of laboratory automation presents a significant opportunity for this compound. Automated solid-phase peptide synthesis (SPPS), pioneered by Merrifield, has revolutionized the production of peptides and is continually being refined. libretexts.orgnih.gov A key future direction will be the integration of amino acid derivatives with less common protecting groups, such as phenoxycarbonyl, into these automated workflows. beilstein-journals.orgnih.gov

This would require the development and optimization of protocols for the coupling and deprotection of the N-phenoxycarbonyl group on a solid support, compatible with the automated synthesizers that typically use Fmoc or Boc chemistry. libretexts.orgbeilstein-journals.org Success in this area would enable the routine, automated synthesis of peptides and peptidomimetics containing this specific building block.

The output of such automated synthesis platforms is perfectly suited for high-throughput screening (HTS). By incorporating this compound into automated combinatorial synthesis, vast libraries of novel compounds can be generated and subsequently screened for biological activity against various therapeutic targets. Emerging technologies like automated fast-flow peptide synthesis (AFPS) further accelerate this process, enabling the production of hundreds of unique peptides per day, a workflow where this compound could prove valuable. nih.govmit.edu

Potential for Applications in Material Science beyond Traditional Organic Synthesis

The application of amino acid derivatives is expanding beyond biochemistry and pharmacology into the realm of material science. Future research is poised to explore the use of this compound as a monomer or functional precursor for the synthesis of novel polymers and smart materials. nih.gov

Amino acids are attractive building blocks for biodegradable polymers such as poly(amide anhydrides) and poly(amide esters) due to their inherent chirality, biocompatibility, and the diverse functionality of their side chains. nih.gov The valine residue, with its hydrophobic isopropyl side chain, can be used to tune the physical properties of these materials, such as their thermal response, hydropathy, and degradation kinetics. rsc.org Researchers may investigate the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from this compound to create well-defined polypeptides. illinois.edu Alternatively, it could be chemically modified into a diacid or diol monomer for condensation polymerization. nih.gov

These bio-based polymers could find applications in biomedical fields as smart functional materials for drug delivery, tissue engineering, and stimuli-responsive systems. rsc.org The phenoxycarbonyl group itself might be retained in the final polymer structure to impart specific properties or be used as a reactive handle for post-polymerization modification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.